Methyl 4-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 4-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a piperazine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 4-[(4-fluorophenyl)sulfonyl]piperazine. This intermediate is then reacted with methyl 4-aminobenzoate under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Methyl 4-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 4-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and sulfonyl groups play a crucial role in binding to these targets, while the piperazine ring provides structural stability. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate: This compound shares the fluorophenyl and sulfonyl groups but lacks the piperazine ring, resulting in different chemical properties and biological activities.
Methyl 4-({4-[(4-fluorophenyl)sulfonyl]-1-piperidinyl}carbonyl)benzoate: Similar to the target compound but with a piperidine ring instead of a piperazine ring, leading to variations in reactivity and binding affinity.
Uniqueness
Methyl 4-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate is unique due to the combination of its functional groups and the presence of the piperazine ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C19H20FN3O5S |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
methyl 4-[[4-(4-fluorophenyl)sulfonylpiperazine-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C19H20FN3O5S/c1-28-18(24)14-2-6-16(7-3-14)21-19(25)22-10-12-23(13-11-22)29(26,27)17-8-4-15(20)5-9-17/h2-9H,10-13H2,1H3,(H,21,25) |
InChI Key |
DQQJMDYHWGWMGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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